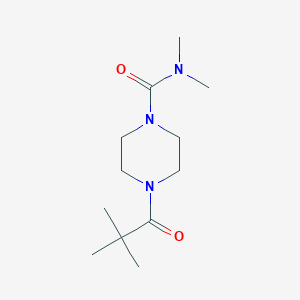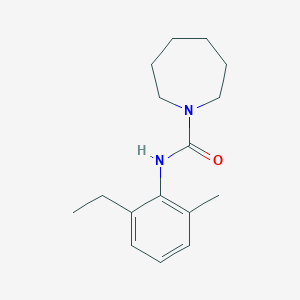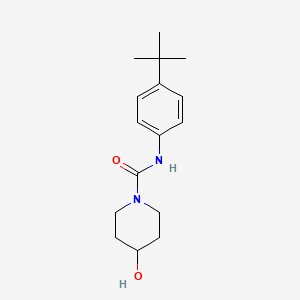
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide, also known as DMP323, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This molecule has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively investigated.
Mechanism of Action
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide is a small molecule inhibitor that targets the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and its inhibition has been shown to induce cell death in cancer cells and reduce inflammation. 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide binds to the catalytic domain of PARP, preventing its activity and leading to the accumulation of DNA damage and cell death.
Biochemical and physiological effects
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide inhibits PARP activity, leading to the accumulation of DNA damage and cell death. Additionally, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models of neurological disorders, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to have neuroprotective effects by reducing neuronal damage and inflammation.
Advantages and Limitations for Lab Experiments
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. Additionally, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been extensively studied in preclinical models, and its mechanism of action and biochemical effects are well understood. However, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Future Directions
There are several future directions for the study of 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide. One potential application is in the treatment of cancer. 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has shown promising results in preclinical studies, and its efficacy in clinical trials should be investigated. Additionally, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has potential applications in the treatment of inflammation and neurological disorders. Further studies are needed to determine the safety and efficacy of 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide in humans and to optimize its pharmacokinetic and pharmacodynamic properties. Finally, the synthesis of 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide and its derivatives should be optimized to improve their solubility and potency.
Synthesis Methods
The synthesis of 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide involves the reaction of 2,2-dimethylpropionyl chloride with N,N-dimethylpiperazine in the presence of triethylamine. The resulting intermediate is then reacted with isocyanate to form the final product, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide. The synthesis of 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide is a relatively simple process and can be easily scaled up for large-scale production.
Scientific Research Applications
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, 4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide has been shown to have neuroprotective effects in animal models of neurological disorders.
properties
IUPAC Name |
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)10(16)14-6-8-15(9-7-14)11(17)13(4)5/h6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQKYJATVYOMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-dimethylpropanoyl)-N,N-dimethylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate](/img/structure/B7512053.png)

![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)


![1-[4-(4-Ethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512085.png)
![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)


![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)
